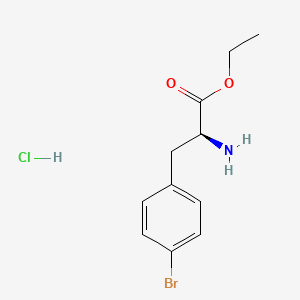![molecular formula C10H9N3O4 B3416900 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid CAS No. 1000932-76-2](/img/no-structure.png)
1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid, also known as allopurinol, is a xanthine oxidase inhibitor that is commonly used in the treatment of gout and hyperuricemia. However, its potential applications go beyond these conditions, and it has been the subject of extensive scientific research.
作用机制
Allopurinol works by inhibiting the enzyme xanthine oxidase, which is responsible for the conversion of hypoxanthine to xanthine and then to uric acid. By inhibiting this enzyme, 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid reduces the production of uric acid, which is the primary cause of gout and hyperuricemia.
Biochemical and Physiological Effects:
In addition to its effects on uric acid production, this compound has been shown to have a variety of other biochemical and physiological effects. These include its ability to scavenge reactive oxygen species, reduce inflammation, and modulate the immune response.
实验室实验的优点和局限性
Allopurinol has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive, and its effects are well-characterized. However, it also has limitations, including its potential for off-target effects and its narrow therapeutic window.
未来方向
There are several directions for future research on 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid. One area of interest is its potential in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential in the treatment of cardiovascular disease, particularly in the context of heart failure. Finally, there is interest in developing new xanthine oxidase inhibitors with improved efficacy and safety profiles.
Conclusion:
Allopurinol is a xanthine oxidase inhibitor that has been extensively studied for its potential applications in a variety of fields. Its effects on uric acid production are well-characterized, but it also has a variety of other biochemical and physiological effects. While it has several advantages for use in laboratory experiments, it also has limitations, and there is interest in developing new xanthine oxidase inhibitors with improved efficacy and safety profiles.
合成方法
Allopurinol can be synthesized through a multistep process starting from 4-chloro-2-nitrophenol. The process involves several chemical reactions, including reduction, acetylation, and cyclization, and yields the final product in good yields.
科学研究应用
Allopurinol has been extensively studied for its potential applications in a variety of fields. In addition to its use in the treatment of gout and hyperuricemia, it has been investigated for its potential in the treatment of cardiovascular disease, cancer, and neurodegenerative disorders.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid involves the condensation of 2-amino-4,6-dimethylpyridine-3,5-dicarbonitrile with ethyl acetoacetate followed by cyclization and oxidation.", "Starting Materials": [ "2-amino-4,6-dimethylpyridine-3,5-dicarbonitrile", "ethyl acetoacetate", "sodium ethoxide", "acetic acid", "hydrogen peroxide", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Dissolve 2-amino-4,6-dimethylpyridine-3,5-dicarbonitrile (1.0 g, 6.2 mmol) and ethyl acetoacetate (1.2 g, 9.3 mmol) in ethanol (20 mL) and add sodium ethoxide (0.5 g, 8.0 mmol). Stir the mixture at room temperature for 24 hours.", "Step 2: Add acetic acid (2 mL) to the reaction mixture and evaporate the solvent under reduced pressure. Dissolve the residue in water (20 mL) and adjust the pH to 7-8 with sodium hydroxide solution.", "Step 3: Heat the mixture to reflux for 4 hours and then cool to room temperature. Filter the solid and wash with water. Dry the product to obtain 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid (1.0 g, 70%) as a yellow solid.", "Step 4: Dissolve the product in a mixture of water (10 mL) and hydrogen peroxide (10 mL, 30%) and heat the mixture to reflux for 2 hours. Cool the mixture to room temperature and filter the solid. Wash the solid with water and dry to obtain the final product (0.8 g, 80%) as a yellow solid." ] } | |
CAS 编号 |
1000932-76-2 |
分子式 |
C10H9N3O4 |
分子量 |
235.20 g/mol |
IUPAC 名称 |
1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-7-carboxylic acid |
InChI |
InChI=1S/C10H9N3O4/c1-12-7-5(8(14)13(2)10(12)17)3-4-6(11-7)9(15)16/h3-4H,1-2H3,(H,15,16) |
InChI 键 |
ISNFJIYLRSGGKX-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=CC(=N2)C(=O)O)C(=O)N(C1=O)C |
规范 SMILES |
CN1C2=C(C=CC(=N2)C(=O)O)C(=O)N(C1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



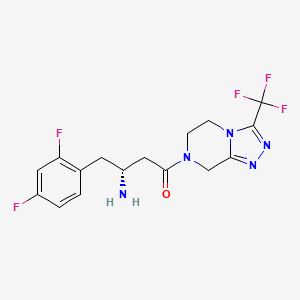
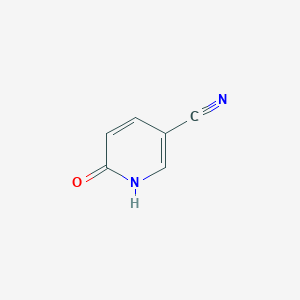

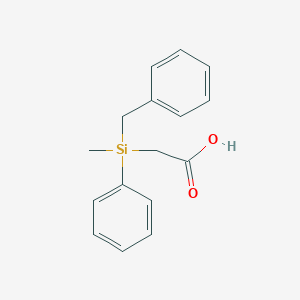
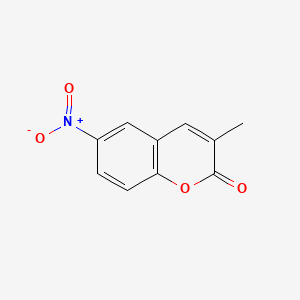

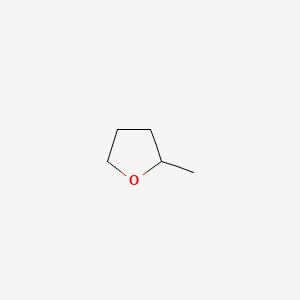
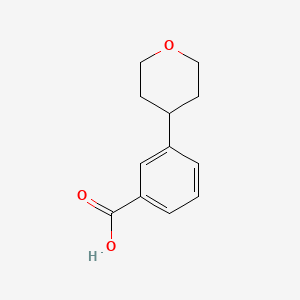
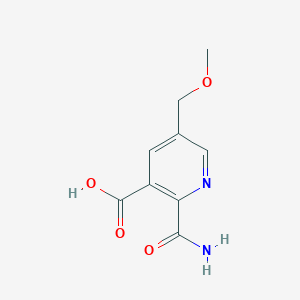
![Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B3416878.png)
![4-[(2-Chloro-1,3-thiazol-5-yl)sulfonyl]morpholine](/img/structure/B3416881.png)
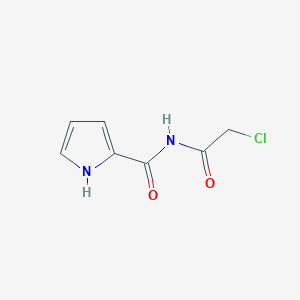
![1-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one](/img/structure/B3416907.png)
